molecular formula C26H26BrNO5 B2419575 2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486427-19-4

2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2419575
CAS No.: 486427-19-4
M. Wt: 512.4
InChI Key: ZFGBMCGJPLIZHK-UHFFFAOYSA-N
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Description

2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C26H26BrNO5 and its molecular weight is 512.4. The purity is usually 95%.
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Biological Activity

The compound 2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its analgesic and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C20H24BrNO4\text{C}_{20}\text{H}_{24}\text{Br}\text{N}O_{4}

Analgesic Properties

Research indicates that this compound exhibits significant antinociceptive effects. In studies conducted on various animal models, it was found to produce dose-dependent analgesia through multiple administration routes (intraperitoneal, subcutaneous, and intrathecal). Notably, it was reported to be 15-100 times more potent than aspirin and acetaminophen , although less potent than morphine . The mechanisms involved do not appear to involve the opioid pathways or anti-inflammatory effects but rather suggest a role for the serotoninergic system .

Table 1: Analgesic Potency Comparison

CompoundPotency (ID50)Route of Administration
2-(4-bromobenzoyl)-...15-100x Aspirini.p., s.c., i.c.v.
AspirinBaselineVarious
AcetaminophenBaselineVarious
Morphine2-50xVarious

Anticancer Activity

The anticancer potential of this compound is also noteworthy. It has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, studies have shown that derivatives of this compound exhibit moderate to high activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound IC50 (μmol/mL)Reference Compound IC50 (μmol/mL)
A-5490.02 - 0.08Doxorubicin: 0.04
MCF70.02 - 0.08Doxorubicin: 0.06
HCT-1160.02 - 0.08Doxorubicin: 0.04

The mechanisms underlying the biological activities of this compound are still under investigation. The antinociceptive effects appear to involve spinal and supraspinal pathways without engaging the opioid receptors . On the other hand, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.

Case Studies

In a notable case study assessing the analgesic effects in mice, the compound was administered via different routes, leading to varying degrees of pain relief measured through established nociception models (e.g., hot-plate test and formalin test). The results indicated a strong correlation between dosage and pain relief duration .

Properties

IUPAC Name

(4-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrNO5/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-18(22)12-13-28(23)26(29)17-4-6-19(27)7-5-17/h4-11,14-15,23H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBMCGJPLIZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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